N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide
Description
N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and a keto group at position 5. The phenyl ring at position 3 is further functionalized with a nicotinamide moiety via an amide linkage. The synthesis of such derivatives typically involves coupling reactions mediated by reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as seen in related analogs .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-12-8-17(24)23-16(11-26-19(23)21-12)13-4-2-6-15(9-13)22-18(25)14-5-3-7-20-10-14/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCLCBTFZBYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine ring . The reaction conditions often involve refluxing in solvents like dioxane or acetic acid, with the use of catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMSO or acetic acid .
Major Products Formed
The major products formed from these reactions include brominated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .
Scientific Research Applications
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and disrupting the enzyme’s function . This inhibition can prevent the replication of viruses like HIV, making it a valuable compound in antiviral research .
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Structural and Functional Insights
Substituent Effects on Bioactivity: Anti-Fibrotic Activity: Compounds 28a and 35 demonstrate efficacy in anti-liver fibrosis research, attributed to their amide and carboxylic acid groups, respectively. The fluorinated benzamide in 28a may enhance metabolic stability, while the aspartic acid in 35 improves aqueous solubility . Nicotinamide vs.
Synthetic Routes :
- HATU-Mediated Coupling : The synthesis of 28a and 35 involves HATU/DIEA in DMF, a method likely applicable to the target compound .
- Heterocyclic Core Modifications : details the use of potassium carbonate in DMF for thiazolo[3,2-a]pyrimidine functionalization, a strategy extendable to the target molecule .
Physicochemical Properties :
- Solubility : Hydrophilic groups (e.g., aspartic acid in 35 ) increase solubility, whereas aromatic substituents (e.g., nicotinamide in the target compound) may reduce it.
- Molecular Weight : The target compound (397.43 g/mol) falls within the range of drug-like molecules, comparable to 28a (396.39 g/mol) but lighter than the sulfonamide derivative (466.48 g/mol) .
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a synthetic compound belonging to the thiazolopyrimidine family. Its unique structure, which combines a thiazolo[3,2-a]pyrimidine core with a phenyl and nicotinamide moiety, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial resistance.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolopyrimidine derivatives found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.
| Microorganism | Compound MIC (µM) | Reference Drug MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | 0.25 |
| Escherichia coli | 0.21 | 0.30 |
| Micrococcus luteus | 0.50 | 0.55 |
The binding interactions of these compounds were analyzed using molecular docking studies, revealing strong interactions with active sites of bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial growth and replication .
Anticancer Activity
Research has indicated that thiazolopyrimidine derivatives can inhibit cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest:
- Cell Lines Tested : A431 (vulvar carcinoma), HeLa (cervical cancer).
- Assays Used : MTT assay for cytotoxicity.
- IC50 Values : The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was assessed through various assays:
- Tyrosinase Inhibition : It was found to inhibit tyrosinase activity significantly, which is relevant for skin pigmentation disorders.
- Chagas Disease Targeting : Some derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Case Studies
In one notable study, a series of thiazolopyrimidine derivatives were synthesized and evaluated for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
